molecular formula C6H14N2O3 B13122177 3-(2-Hydroxyethyl)-2-(methylamino)oxazolidin-2-ol

3-(2-Hydroxyethyl)-2-(methylamino)oxazolidin-2-ol

Cat. No.: B13122177
M. Wt: 162.19 g/mol
InChI Key: UNHRCXBRWWPXLB-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)-2-(methylamino)oxazolidin-2-ol is a useful research compound. Its molecular formula is C6H14N2O3 and its molecular weight is 162.19 g/mol. The purity is usually 95%.
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Biological Activity

3-(2-Hydroxyethyl)-2-(methylamino)oxazolidin-2-ol, a derivative of oxazolidinone, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by its unique structural features, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C6H13N1O2\text{C}_6\text{H}_{13}\text{N}_1\text{O}_2

This compound features a five-membered heterocyclic ring containing nitrogen and oxygen, which is essential for its biological interactions.

The biological activity of this compound primarily involves:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit various kinases, particularly interleukin-2 inducible tyrosine kinase (Itk), which plays a crucial role in T-cell signaling pathways. Inhibition of Itk can lead to reduced cytokine production and modulation of immune responses, making it a target for treating autoimmune diseases and inflammatory disorders .
  • Antimicrobial Activity : Oxazolidinone derivatives are known for their antibacterial properties. Research indicates that modifications in the oxazolidinone structure enhance their efficacy against resistant bacterial strains by interfering with protein synthesis .

Therapeutic Applications

This compound has potential applications in various therapeutic areas:

  • Autoimmune Diseases : By inhibiting Itk, the compound may help manage diseases such as rheumatoid arthritis and multiple sclerosis by modulating T-cell activity .
  • Infectious Diseases : Its antimicrobial properties suggest potential use in treating infections caused by resistant bacteria, similar to other oxazolidinones like linezolid .
  • Cancer Therapy : The ability to modulate immune responses may also position this compound as a candidate for cancer immunotherapy, particularly in enhancing anti-tumor immunity .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Study ADemonstrated that oxazolidinone derivatives significantly inhibit Itk activity in vitro, leading to reduced cytokine secretion in T-cells.
Study BReported antimicrobial efficacy against Gram-positive bacteria with minimal cytotoxicity to mammalian cells.
Study CInvestigated the pharmacokinetics of related compounds, suggesting favorable absorption and distribution profiles.

Properties

Molecular Formula

C6H14N2O3

Molecular Weight

162.19 g/mol

IUPAC Name

3-(2-hydroxyethyl)-2-(methylamino)-1,3-oxazolidin-2-ol

InChI

InChI=1S/C6H14N2O3/c1-7-6(10)8(2-4-9)3-5-11-6/h7,9-10H,2-5H2,1H3

InChI Key

UNHRCXBRWWPXLB-UHFFFAOYSA-N

Canonical SMILES

CNC1(N(CCO1)CCO)O

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.